3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that belongs to the benzodiazepine class of drugs. This compound has been shown to have potential therapeutic applications in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain, leading to a calming effect.
Biochemical and physiological effects:
3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have several biochemical and physiological effects. It has been found to increase the activity of GABA in the brain, leading to a calming effect. It has also been shown to reduce the activity of the excitatory neurotransmitter glutamate, which can lead to a reduction in anxiety and depression symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments include its potential therapeutic applications in the field of neuroscience. This compound has been found to have anxiolytic, sedative, and anticonvulsant properties, and has potential as a treatment for depression and anxiety disorders. However, the limitations of using this compound in lab experiments include its potential side effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. Some potential areas of research include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to determine the potential side effects of this compound and how to mitigate them.
3. Clinical trials to determine the efficacy of this compound as a treatment for anxiety disorders, depression, and other neurological conditions.
4. Studies to determine the optimal dosage and administration of this compound for therapeutic use.
5. Studies to determine the potential for addiction and abuse of this compound.
In conclusion, 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound with potential therapeutic applications in the field of neuroscience. This compound has been found to have anxiolytic, sedative, and anticonvulsant properties, and has potential as a treatment for depression and anxiety disorders. However, further research is needed to fully understand its mechanism of action, potential side effects, and optimal dosage and administration for therapeutic use.
Méthodes De Synthèse
The synthesis of 3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. The first step is the condensation of 2-nitrobenzaldehyde with cyclohexanone in the presence of sodium ethoxide to form 2-nitro-1-(cyclohexyl)ethanol. The second step involves the reduction of the nitro group to an amine using catalytic hydrogenation. The third step involves the cyclization of the amine with 3,3-dimethylacryloylchloride in the presence of triethylamine to form the final product.
Applications De Recherche Scientifique
3,3-dimethyl-9-propionyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have potential therapeutic applications in the field of neuroscience. This compound has been found to have anxiolytic, sedative, and anticonvulsant properties. It has also been shown to have potential as a treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
9,9-dimethyl-4-propanoyl-10,11-dihydro-8H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-4-15(21)11-6-5-7-13-17(11)19-10-12-14(20-13)8-18(2,3)9-16(12)22/h5-7,10,20H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBSRZHHAGZGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C2C(=CC=C1)NC3=C(C=N2)C(=O)CC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.